Purity Specification: 95 % Minimum by Supplier QC Versus Unspecified Analogs
The commercial supply of the title compound carries a documented minimum purity of 95 % . In contrast, several structural analogs such as 4‑fluoro‑N‑[(4‑methyl‑5‑sulfanyl‑4H‑1,2,4‑triazol‑3‑yl)methyl]benzenesulfonamide are listed with equivalent purity specifications (≥95 %) , while other analogs lack publicly disclosed purity data altogether. The quantitative parity in purity between the target compound and the N‑methyl analog means that procurement decisions must rely on other differentiating dimensions.
| Evidence Dimension | Supplier‑certified minimum purity |
|---|---|
| Target Compound Data | ≥95 % (CAS 917747-35-4) |
| Comparator Or Baseline | 4‑Fluoro‑N‑[(4‑methyl‑5‑sulfanyl‑4H‑1,2,4‑triazol‑3‑yl)methyl]benzenesulfonamide: ≥95 % (CAS 338421-56-0) |
| Quantified Difference | No significant difference in purity specification (both ≥95 %) |
| Conditions | Commercial supplier QC certificates; methods not disclosed |
Why This Matters
Purity parity eliminates quality as a tie‑breaker, forcing selection to pivot on structural identity and the resultant biological performance.
